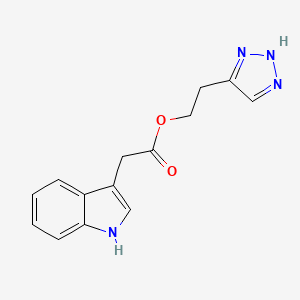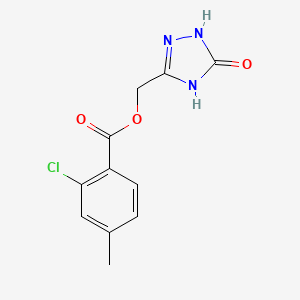
2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate is a compound that combines two significant heterocyclic structures: the triazole and indole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The triazole ring is a five-membered ring containing three nitrogen atoms, while the indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the Triazole and Indole Rings: The final step involves the esterification of the triazole and indole rings to form the desired compound. This can be achieved through a reaction between the carboxylic acid derivative of the indole and the alcohol derivative of the triazole under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: Both the triazole and indole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the triazole or indole rings.
Aplicaciones Científicas De Investigación
2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)ethyl acetate: Similar structure but lacks the indole ring.
Indole-3-acetic acid: Contains the indole ring but lacks the triazole ring.
Uniqueness
2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate is unique due to the combination of the triazole and indole rings, which imparts a wide range of biological activities and potential therapeutic applications. The presence of both rings allows for interactions with multiple molecular targets, enhancing its versatility as a research tool and potential therapeutic agent.
Propiedades
IUPAC Name |
2-(2H-triazol-4-yl)ethyl 2-(1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-14(20-6-5-11-9-16-18-17-11)7-10-8-15-13-4-2-1-3-12(10)13/h1-4,8-9,15H,5-7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKZXTRFGFZHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OCCC3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Benzylimidazol-2-yl)methyl]-3-ethylpyrrolidin-3-ol](/img/structure/B7427878.png)
![N'-(3-morpholin-4-ylbutan-2-yl)-N-(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-5-yl)butanediamide](/img/structure/B7427880.png)
![Methyl 3-[2-[(2-bromo-5-fluorophenyl)methylcarbamoylamino]-1,3-thiazol-4-yl]propanoate](/img/structure/B7427881.png)
![N-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7427882.png)
![1-[6-(Dimethylamino)pyrimidin-4-yl]-3-[3-(pyridin-2-ylamino)propyl]urea](/img/structure/B7427887.png)
![2-[2-(4-hydroxy-3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7427888.png)
![N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427908.png)
![5,6-Dimethyl-7-(2-methylphenyl)sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7427918.png)
![1-[(dimethylamino)methyl]-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7427938.png)
![1-[2-(Dimethylamino)-1-phenylethyl]-3-[3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B7427946.png)
![1-[(4-Benzyl-1,4-oxazepan-2-yl)methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]urea](/img/structure/B7427951.png)
![N-[2-(2,6-dichlorophenyl)propyl]-3-fluoropropane-1-sulfonamide](/img/structure/B7427953.png)
![2-(2-Phenylcyclopropyl)-5,6,8,8a-tetrahydroimidazo[5,1-c][1,4]thiazine-1,3-dione](/img/structure/B7427956.png)
